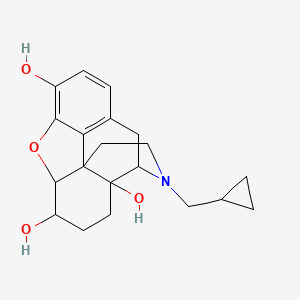![molecular formula C22H23NO3 B10792535 N-[2-(3-(2-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide](/img/structure/B10792535.png)
N-[2-(3-(2-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-(2-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide is a synthetic organic compound known for its selective binding affinity to melatonin receptor MT2. This compound is part of a class of naphthalenic derivatives that have been studied for their potential therapeutic applications, particularly in the modulation of circadian rhythms and other melatonin-related physiological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-(2-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide involves several key steps:
Starting Materials: The synthesis begins with the preparation of 3-(2-Hydroxymethylphenyl)-7-methoxynaphthalene.
Formation of Intermediate: This intermediate is then reacted with ethylamine under controlled conditions to form the ethylamine derivative.
Acetylation: The final step involves acetylation of the ethylamine derivative using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3-(2-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide undergoes several types of chemical reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(3-(2-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a model compound for studying selective binding to melatonin receptors.
Biology: Investigated for its role in modulating circadian rhythms and other melatonin-related processes.
Medicine: Potential therapeutic applications in treating sleep disorders, depression, and other conditions related to melatonin dysregulation.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry
Mechanism of Action
The compound exerts its effects primarily through selective binding to the melatonin receptor MT2. This binding modulates the receptor’s activity, influencing various physiological processes such as sleep-wake cycles, mood regulation, and immune function. The molecular targets and pathways involved include the activation of G-protein coupled receptors and subsequent intracellular signaling cascades .
Comparison with Similar Compounds
Similar Compounds
N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide: Another naphthalenic derivative with similar binding affinity to melatonin receptors.
2-Benzylindoles: Known for their melatonin receptor binding properties.
2-Benzylbenzofurans: Another class of compounds with selective melatonin receptor activity.
Uniqueness
N-[2-(3-(2-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide is unique due to its high selectivity for the MT2 receptor and its potential therapeutic applications. Its structural features, such as the hydroxymethyl and methoxy groups, contribute to its distinct binding properties and biological activity .
Properties
Molecular Formula |
C22H23NO3 |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-[2-[3-[2-(hydroxymethyl)phenyl]-7-methoxynaphthalen-1-yl]ethyl]acetamide |
InChI |
InChI=1S/C22H23NO3/c1-15(25)23-10-9-17-12-19(21-6-4-3-5-18(21)14-24)11-16-7-8-20(26-2)13-22(16)17/h3-8,11-13,24H,9-10,14H2,1-2H3,(H,23,25) |
InChI Key |
WWCRUUZZXIRALU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1=C2C=C(C=CC2=CC(=C1)C3=CC=CC=C3CO)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{Cyclobutyl[3-(5-fluoro-1H-indol-3-yl)propyl]amino}-N-cyclopentyl-8-fluorochromane-5-carboxamide](/img/structure/B10792453.png)
amino]-8-fluorochromane-5-carboxamide](/img/structure/B10792458.png)
![(3R)-(-)-N-Cyclobutyl-N-[3-(5-fluoro-1H-indol-3-yl)propyl]-5-methoxychroman-3-amine](/img/structure/B10792463.png)

![N-[4-(4-Methyltriazol-1-yl)butyl]-N-propyl-N-(4-propyn-1-ylcyclohex-3-en-1-yl)amine](/img/structure/B10792473.png)
![Biphenyl-4-carboxylic acid {4-[(5-hydroxy-1,2,3,4-tetrahydro-naphthalen-2-yl)-propyl-amino]-butyl}-amide](/img/structure/B10792479.png)
![N-[3-(5-Fluoro-1H-indol-3-yl)propyl]-5-methoxy-N-propylchroman-3-amine](/img/structure/B10792485.png)

![N-[4-[4-(4-Biphenyl)triazol-1-yl]butyl]-N-propyl-N-(4-ethynylcyclohex-3-en-1-yl)amine](/img/structure/B10792502.png)
![N-[2-(3-(3-Ethoxycarbonylaminophenyl)-7-methoxynaphth-1-yl)ethyl]acetamide](/img/structure/B10792514.png)
![N-[2-(3-(3-Hydroxymethylphenyl)-7-methoxynaphth-1-yl)ethyl]butyramide](/img/structure/B10792518.png)
![N-[2-(3-(3-Aminomethylphenyl)-7-methoxynaphth-1-yl)ethyl]acetamide](/img/structure/B10792526.png)
![3-[4-(2-Acetylaminoethyl)-6-methoxynaphth-2-yl]benzoic acid methyl ester](/img/structure/B10792532.png)

